Di-sec-butyl phthalate

Description

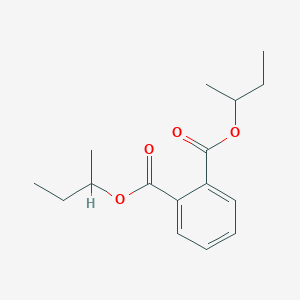

Structure

3D Structure

Properties

IUPAC Name |

dibutan-2-yl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-5-11(3)19-15(17)13-9-7-8-10-14(13)16(18)20-12(4)6-2/h7-12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPGVMADJBQOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290301 | |

| Record name | di-sec-butyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4489-61-6 | |

| Record name | NSC67890 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | di-sec-butyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Understanding the Isomeric Complexity of Butyl Phthalates

An In-depth Technical Guide to Di-sec-butyl Phthalate (CAS 4489-61-6)

This compound (DSBP), identified by CAS number 4489-61-6, is a dialkyl phthalate ester. It is an isomer of other more commonly referenced butyl phthalates, including di-n-butyl phthalate (DBP) and diisobutyl phthalate (DIBP). These compounds share the same chemical formula, C16H22O4, but differ in the branching structure of the butyl alkyl chains attached to the phthalic acid backbone.[1] This structural nuance, while seemingly minor, can influence the compound's physical properties, applications, and metabolic fate.

Like its isomers, DSBP's primary industrial application is as a plasticizer. Plasticizers are additives incorporated into polymers, most notably polyvinyl chloride (PVC), to enhance their flexibility, durability, and workability.[2][3][4] The non-covalent nature of the interaction between the phthalate and the polymer matrix allows for its potential migration into the environment, leading to widespread human and environmental exposure.[5] Consequently, understanding the technical profile of DSBP is critical for researchers in toxicology, environmental science, and materials science. This guide provides a comprehensive technical overview of DSBP, from its synthesis and analytical determination to its toxicological implications, offering field-proven insights for scientific professionals.

Physicochemical Characteristics

The physical and chemical properties of a compound are fundamental to predicting its behavior in both laboratory and environmental systems. For DSBP, these properties dictate its solubility, volatility, and interaction with biological membranes.

| Property | Value | Source |

| CAS Number | 4489-61-6 | [1] |

| Molecular Formula | C16H22O4 | [1] |

| Molecular Weight | 278.34 g/mol | [1] |

| IUPAC Name | dibutan-2-yl benzene-1,2-dicarboxylate | [1] |

| Appearance | Oily liquid (expected) | [3][6] |

| Boiling Point | Data not widely available; (DBP isomer: 340°C) | [3][6] |

| Melting Point | Data not widely available; (DBP isomer: -35°C) | [3][6] |

| Water Solubility | Low (expected); (DBP isomer: 11.2 mg/L) | [6] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.9 (Computed) | [1] |

Note: Experimental data for DSBP is limited. Properties of the closely related isomer, Di-n-butyl phthalate (DBP), are provided for context.

The high Log Kow value suggests that DSBP is lipophilic, meaning it has a tendency to partition into fatty tissues and organic matrices rather than water.[3] This property is central to its function as a plasticizer and also informs its potential for bioaccumulation in organisms.

Synthesis and Industrial Production

The industrial synthesis of phthalate esters is a well-established chemical process based on Fischer-Speier esterification. The synthesis of DSBP follows this general principle.

Core Synthesis Reaction

This compound is produced through the acid-catalyzed esterification of phthalic anhydride with sec-butanol (butan-2-ol). The reaction involves the nucleophilic attack of the alcohol on the carbonyl carbons of the anhydride, leading to the formation of the diester and water as a byproduct.

Sources

- 1. This compound | C16H22O4 | CID 249496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dibutyl phthalate-Application, Uses, Toxicity, Mechanism of action_Chemicalbook [chemicalbook.com]

- 3. Dibutyl phthalate - Wikipedia [en.wikipedia.org]

- 4. dibutyl phthalate, 84-74-2 [thegoodscentscompany.com]

- 5. dlibra.tu.koszalin.pl [dlibra.tu.koszalin.pl]

- 6. cpsc.gov [cpsc.gov]

The Environmental Fate and Transport of Di-sec-butyl Phthalate: A Predictive Analysis Based on Isomeric Behavior

An In-depth Technical Guide

Introduction

Phthalic acid esters (PAEs), or phthalates, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, primarily polyvinyl chloride (PVC).[1] Their extensive use in consumer products, from food packaging and medical devices to cosmetics and building materials, has led to their ubiquitous presence in the environment.[2][3] A significant concern surrounding phthalates is their classification as endocrine-disrupting chemicals (EDCs), which can interfere with hormonal systems and potentially lead to adverse health effects, including reproductive and developmental toxicity.[4][5][6]

This guide focuses on the environmental fate and transport of di-sec-butyl phthalate (DSBP) , an isomer within the dibutyl phthalate family. A critical challenge in assessing DSBP is the significant scarcity of direct experimental data in peer-reviewed literature and environmental databases. The vast majority of research has concentrated on its isomers, particularly di-n-butyl phthalate (DnBP) and diisobutyl phthalate (DIBP).

Therefore, this document adopts a predictive and comparative approach. By synthesizing the extensive data available for DnBP and DIBP and integrating the computed physicochemical properties of DSBP, we can construct a scientifically robust model of its expected behavior in the environment. This guide will explore the foundational properties that govern its movement and persistence, the transport processes that dictate its distribution across environmental compartments, and the degradation pathways that determine its ultimate fate.

Section 1: Physicochemical Properties - The Foundation of Environmental Fate

The environmental behavior of a chemical is fundamentally dictated by its physicochemical properties. These parameters determine how a substance partitions between air, water, soil, and biota. For DSBP, while experimental data is limited, we can compare its computed properties with the well-documented experimental values of its isomers, DnBP and DIBP, to forecast its behavior. The octanol-water partition coefficient (log Kₒw), a measure of a chemical's lipophilicity, and water solubility are particularly crucial predictors of environmental distribution and bioaccumulation potential.

Causality in Experimental Choices: The selection of these specific properties for analysis is not arbitrary.

-

Log Kₒw is a primary indicator of a substance's tendency to associate with organic matter. A high log Kₒw, as is characteristic of this phthalate group, strongly suggests that the compound will preferentially sorb to soil organic carbon and accumulate in the fatty tissues of organisms rather than remaining dissolved in water.

-

Vapor Pressure and Henry's Law Constant are essential for assessing the likelihood of volatilization—the transfer of the chemical from soil or water into the atmosphere. The low values for DnBP indicate this is not a primary transport pathway.

-

Water Solubility directly impacts a chemical's mobility in aquatic systems and its bioavailability to aquatic organisms. Low solubility limits the concentration that can be transported by water flow.

Table 1: Comparative Physicochemical Properties of Dibutyl Phthalate Isomers

| Property | This compound (DSBP) | Di-n-butyl phthalate (DnBP) | Diisobutyl phthalate (DIBP) | Environmental Significance |

| CAS Number | 4489-61-6[7] | 84-74-2[8] | 84-69-5[9] | Unique chemical identifier. |

| Molecular Formula | C₁₆H₂₂O₄[7] | C₁₆H₂₂O₄[8] | C₁₆H₂₂O₄[9] | Identical mass and elemental composition. |

| Molecular Weight | 278.34 g/mol [7] | 278.35 g/mol | 278.34 g/mol | Governs diffusion and transport rates. |

| Water Solubility | Data not available | 11.2 mg/L @ 25°C (Slightly soluble)[10] | Data not available | Low solubility limits mobility in water and enhances sorption to solids. |

| Vapor Pressure | Data not available | 1.0 x 10⁻⁵ mmHg @ 25°C (Low) | Data not available | Low value suggests volatilization from surfaces is a minor fate process. |

| Log Kₒw (Octanol-Water) | 3.9 (Computed)[7] | 4.5 (Experimental)[4] | ~4.11 (Experimental) | High values indicate strong lipophilicity and a high potential for sorption and bioaccumulation. |

| Henry's Law Constant | Data not available | 1.81 x 10⁻⁶ atm·m³/mol @ 25°C[4] | Data not available | Low value indicates the chemical prefers to remain in water rather than partitioning to air. |

| Log Kₒc (Soil Sorption) | Data not available | 3.05 - 3.14 (Experimental)[4] | Data not available | Indicates moderate to low mobility in soil; strong binding to organic matter is expected. |

Note: The computed Log Kₒw for DSBP is slightly lower than the experimental values for its isomers, which may suggest marginally higher water solubility and lower sorption potential, though it remains in the lipophilic range.

Section 2: Environmental Transport and Partitioning

Based on the physicochemical properties outlined above, we can predict how DSBP will move and distribute itself within the environment. The dominant theme for this class of compounds is partitioning out of the aqueous phase and into solid and organic phases.

Adsorption and Mobility in Soil and Sediment

With a high Log Kₒw and a Log Kₒc for DnBP exceeding 3.0, it is highly probable that DSBP will exhibit low mobility in soil and aquatic systems.[4] Upon release into the environment, DSBP is expected to rapidly adsorb to soil organic matter and sediment.[11] This process effectively sequesters the compound, reducing its concentration in the water column and limiting its transport via groundwater or surface runoff.[4] However, the presence of dissolved organic compounds (DOC) in water can enhance the mobility of phthalates by forming complexes that are more easily transported.[8][12]

Volatilization

The low vapor pressure and low Henry's Law constant of DnBP strongly suggest that volatilization is not a significant transport pathway for DSBP from either water or moist soil surfaces.[8] While some atmospheric presence may occur due to release from industrial processes or volatilization from plastic surfaces, long-range atmospheric transport is unlikely to be a major distribution mechanism. Phthalates in the air are expected to adsorb to particulate matter and be removed via wet or dry deposition.[13]

Bioaccumulation

The lipophilic nature of DSBP, indicated by its computed Log Kₒw of 3.9, points towards a potential for bioaccumulation in aquatic and terrestrial organisms.[7] Organisms can take up the compound from contaminated water, soil, or food sources.[13] The compound will preferentially accumulate in fatty tissues. This process can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain.

Caption: Predicted partitioning pathways for this compound (DSBP) in the environment.

Section 3: Environmental Degradation Processes

The persistence of DSBP in the environment is determined by its susceptibility to degradation through biological and abiotic processes. For most phthalates, biodegradation is the most significant removal mechanism.

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms. Phthalates like DnBP are readily biodegradable under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, and it is reasonable to assume DSBP behaves similarly.[13]

-

Aerobic Degradation: In aerobic environments such as surface water and topsoil, microorganisms utilize esterase enzymes to hydrolyze the ester bonds of the phthalate.[14] The primary degradation pathway for DnBP involves sequential hydrolysis, first forming mono-n-butyl phthalate (MBP) and butanol, followed by the formation of phthalic acid.[8] Phthalic acid can then be further mineralized to CO₂ and water. Studies have shown that DnBP can be degraded by 50-100% within 1 to 28 days in fresh and marine water.[13]

-

Anaerobic Degradation: In anaerobic environments like deep sediment or landfills, biodegradation still occurs, albeit typically at a slower rate.[13] The process is still initiated by hydrolysis to the monoester and then to phthalic acid.[15]

Various bacterial and fungal species have been identified that can degrade DnBP, including those from the genera Raoultella, Enterobacter, and Fusarium.[1][8][14]

Abiotic Degradation

Abiotic processes, which do not involve living organisms, contribute to the breakdown of DSBP but are generally considered less significant than biodegradation.

-

Hydrolysis: This is the chemical breakdown of a compound due to reaction with water. For phthalates like DnBP, hydrolysis of the ester bonds occurs very slowly under neutral pH conditions.[8] The rate can be accelerated under strongly acidic or alkaline conditions, but these are not typical of most natural environments.[4]

-

Photolysis: This process involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Direct photolysis of DnBP in water has been demonstrated, with studies showing over 90% degradation within an hour of irradiation with 254 nm UV light.[16] This pathway is most relevant in the upper layers of clear water bodies where sunlight can penetrate. In soil, photolysis is limited to the immediate surface.

Caption: Predicted degradation pathways for this compound (DSBP).

Section 4: Key Experimental Protocols & Methodologies

To move from prediction to confirmation, rigorous experimental work is required. The methodologies described here are standard, self-validating approaches used to study compounds like DnBP, which are directly applicable to DSBP.

Protocol: Determination of Soil Sorption Coefficient (Kₒc)

The soil organic carbon-water partition coefficient (Kₒc) is a crucial parameter for predicting a chemical's mobility in soil. It is typically determined using a batch equilibrium method.

Causality Behind Experimental Design: The batch equilibrium method is chosen for its simplicity and reproducibility. By using multiple soil types with varying organic carbon content, the experiment inherently validates the correlation between sorption and organic matter. The inclusion of a non-sorbing tracer like Ca(NO₃)₂ helps to correct for any procedural losses, ensuring the measured disappearance of the analyte from the aqueous phase is due to sorption.

Step-by-Step Methodology:

-

Soil Preparation: Select and characterize at least three different soil types with varying organic carbon content (e.g., sandy loam, silt loam, clay). Air-dry and sieve the soils (<2 mm).

-

Solution Preparation: Prepare a stock solution of DSBP in a water-miscible solvent (e.g., methanol). Create a series of aqueous test solutions by spiking DSBP into a 0.01 M CaCl₂ solution. The CaCl₂ mimics the ionic strength of soil water. The final methanol concentration should be <0.1% to avoid co-solvent effects.

-

Equilibration: Add a known mass of each soil type to separate centrifuge tubes. Add a known volume of a DSBP test solution to each tube. Create soil-free blanks to account for sorption to the container walls.

-

Agitation: Seal the tubes and shake them on a laboratory shaker at a constant temperature (e.g., 25°C) for a predetermined equilibration time (typically 24-48 hours, determined in preliminary kinetic studies).

-

Separation: Centrifuge the tubes at high speed to separate the soil from the aqueous phase.

-

Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of DSBP using an appropriate analytical method (e.g., SPE-GC-MS, see Section 4.2).

-

Calculation:

-

Calculate the amount of DSBP sorbed to the soil by subtracting the final aqueous concentration from the initial concentration.

-

The soil-water partition coefficient (Kₑ) is calculated as: Kₑ = (Sorbed Concentration) / (Aqueous Concentration).

-

The Kₒc is then normalized to the organic carbon content (ƒₒc) of the soil: Kₒc = (Kₑ / ƒₒc) x 100.

-

The final Kₒc is reported as the average from the different soil types.

-

Workflow: Analysis of DSBP in Environmental Samples

Accurate quantification of DSBP in complex matrices like water and soil requires a robust analytical workflow that combines sample extraction, cleanup, and sensitive instrumental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[17]

Trustworthiness of the Protocol: This workflow is self-validating through the use of an internal standard. The internal standard (e.g., a deuterated phthalate) is added at the very beginning of the process. Since it behaves almost identically to the target analyte (DSBP) throughout extraction and analysis, any loss of the internal standard reflects a proportional loss of the analyte. This allows for highly accurate correction of the final calculated concentration, ensuring the trustworthiness of the result.

Caption: Standard analytical workflow for the determination of DSBP in environmental matrices.

Conclusion and Future Research Directions

While direct experimental data on this compound remains elusive, a comprehensive analysis of its chemical structure and the extensive knowledge base for its isomers, DnBP and DIBP, allows for a strong predictive assessment of its environmental fate.

DSBP is expected to be a lipophilic compound with low water solubility and mobility. Its primary environmental sinks will be soil organic matter and sediment, where it will be sequestered. The potential for bioaccumulation in organisms is significant and warrants concern. The most critical removal mechanism from the environment is predicted to be biodegradation by microorganisms, which transform the parent compound into mono-sec-butyl phthalate and ultimately phthalic acid. Abiotic processes like photolysis and hydrolysis are secondary, but potentially relevant, degradation pathways.

This guide underscores a critical knowledge gap. The predictions made herein, while grounded in established scientific principles, are not a substitute for empirical data. To conduct accurate environmental risk assessments and establish regulatory guidelines, future research must prioritize the following:

-

Determination of Core Physicochemical Properties: Experimental measurement of DSBP's water solubility, vapor pressure, Kₒw, and Kₒc is essential.

-

Biodegradation Rate Studies: Performing standardized aerobic and anaerobic biodegradation tests in various media (water, soil, sediment) to determine degradation half-lives.

-

Ecotoxicity Testing: Assessing the acute and chronic toxicity of DSBP to representative aquatic and terrestrial organisms.

By undertaking this targeted research, the scientific community can validate the predictive models presented here and ensure a thorough understanding of the environmental risks posed by this compound.

References

-

Ziembowicz, S., & Kida, M. (2018). Determination of di-n-butyl Phthalate in Environmental Samples. Academia.edu. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Dibutyl Phthalate. PubChem Compound Database. Retrieved from: [Link]

-

Ziembowicz, S., & Kida, M. (2018). Determination of di-n-butyl Phthalate in Environmental Samples. ResearchGate. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Di-n-butyl Phthalate. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia contributors. (n.d.). Dibutyl phthalate. Wikipedia. Retrieved from: [Link]

-

The Good Scents Company. (n.d.). Dibutyl phthalate. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]

-

Wang, J., et al. (2020). The Characteristics of Adsorption of Di-n-Butyl Phthalate by Surface Sediment from the Three Gorges Reservoir. MDPI. Available at: [Link]

-

Lin, C. L., et al. (2008). The degradation of endocrine disruptor Di-n-butyl Phthalate by UV irradiation: A photolysis and product study. ResearchGate. Available at: [Link]

-

Wang, T., et al. (2022). Biodegradation of Dibutyl Phthalate by the New Strain Acinetobacter baumannii DP-2. National Institutes of Health. Available at: [Link]

-

Wang, F., et al. (2021). Competitive adsorption of Dibutyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP) onto fresh and oxidized corncob biochar. Wageningen University & Research. Available at: [Link]

-

Jonsson, S., et al. (2007). Phthalate hydrolysis under landfill conditions. ResearchGate. Available at: [Link]

-

Wu, X., et al. (2019). Enhanced esterase activity during the degradation of dibutyl phthalate by Fusarium species in liquid fermentation. Journal of Industrial Microbiology and Biotechnology, Oxford Academic. Available at: [Link]

-

Wang, Y., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry. Available at: [Link]

-

Deng, D., et al. (2020). Isolation of Dibutyl Phthalate-Degrading Bacteria and Its Coculture with Citrobacter freundii CD-9 to Degrade Fenvalerate. PubMed Central. Available at: [Link]

-

RIVM. (2007). Environmental risk limits for dibutylphthalate (DBP). RIVM Report 601782009. Available at: [Link]

-

Lin, C. L., et al. (2008). The degradation of endocrine disruptor di-n-butyl phthalate by UV irradiation: a photolysis and product study. PubMed. Available at: [Link]

-

Joint Research Centre. (2008). Methods for the determination of phthalates in food. JRC Publications Repository. Available at: [Link]

-

Wikipedia contributors. (n.d.). Diisobutyl phthalate. Wikipedia. Retrieved from: [Link]

-

Regueiro, J., et al. (2021). Environmental fate of dibutylphthalate in agricultural plastics: Photodegradation, migration and ecotoxicological impact on soil. PubMed. Available at: [Link]

-

Wu, Y., et al. (2019). Extraneous dissolved organic matter enhanced adsorption of dibutyl phthalate in soils: Insights from kinetics and isotherms. ResearchGate. Available at: [Link]

-

Tan, K. L. (2014). Analysis of Phthalates via Spectrophotometry in Environmental Samples using Non-ionic Silicone Surfactant Mediated Cloud Point Extraction. EPrints USM. Available at: [Link]

-

International Programme on Chemical Safety. (1997). Di-n-butyl phthalate (EHC 189). INCHEM. Available at: [Link]

-

Liu, T. F., et al. (2014). Biodegradation of di-n-butyl phthalate ester by newly isolated Raoultella sp. ZJY. Bulgarian Chemical Communications. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Diethyl Phthalate. Chapter 6: Analytical Methods. Available at: [Link]

-

Environment Canada & Health Canada. (1994). Dibutyl Phthalate. Canada.ca. Available at: [Link]

-

Crommentuijn, T., et al. (2000). Environmental Risk Limits for Two Phthalates, with Special Emphasis on Endocrine Disruptive Properties. ResearchGate. Available at: [Link]

-

Lin, L., et al. (2023). Photodegradation behavior and mechanism of dibutyl phthalate in water under flood discharge atomization. PubMed. Available at: [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Dibutyl phthalate. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). Diisobutyl phthalate. PubChem Compound Database. Retrieved from: [Link]

-

Ataman Kimya. (n.d.). Dibutyl Phthalate. Retrieved from: [Link]

-

GreenFacts. (n.d.). Phthalates. Retrieved from: [Link]

-

U.S. Environmental Protection Agency. (2023). EPA Releases Draft TSCA Risk Evaluation for Phthalate DIBP for Public Comment. Retrieved from: [Link]

-

Anjum, M., et al. (2025). Di-butyl phthalates (DBP) in the environment: health risks and advances in treatment technologies. PubMed. Available at: [Link]

Sources

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. Dibutyl phthalate - DCCEEW [dcceew.gov.au]

- 3. greenfacts.org [greenfacts.org]

- 4. Dibutyl Phthalate | C16H22O4 | CID 3026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C16H22O4 | CID 249496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dibutyl phthalate - Wikipedia [en.wikipedia.org]

- 9. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]

- 10. dibutyl phthalate, 84-74-2 [thegoodscentscompany.com]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. researchgate.net [researchgate.net]

- 13. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Di-n-Butyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. The degradation of endocrine disruptor di-n-butyl phthalate by UV irradiation: a photolysis and product study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

Toxicological profile of Di-sec-butyl phthalate

An In-depth Technical Guide to the Toxicological Profile of Di-sec-butyl Phthalate

Abstract

This compound (DSBP) is a dialkyl phthalate ester characterized by its branched-chain structure. As a member of the low-molecular-weight phthalate family, it shares toxicological concerns with its better-studied isomers, di-n-butyl phthalate (DBP) and diisobutyl phthalate (DIBP). This technical guide provides a comprehensive overview of the toxicological profile of DSBP, synthesizing data from related compounds to build a scientifically grounded assessment. We will explore its chemical properties, toxicokinetics, primary mechanisms of toxicity—with a focus on endocrine disruption and reproductive harm—and the standardized methodologies for its evaluation. This document is intended for researchers, toxicologists, and drug development professionals who require a deep, mechanistic understanding of DSBP's potential impact on biological systems.

Introduction and Chemical Identity

Phthalate esters are a class of industrial chemicals primarily used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] this compound (DSBP), a specific isomer of dibutyl phthalate, is structurally defined by two sec-butyl groups esterified to a phthalic acid backbone. While commercial production often involves mixtures of isomers, understanding the specific toxicological profile of each is critical for accurate risk assessment.

Due to their widespread use in consumer products, including adhesives, inks, and some plastics, human exposure to phthalates is ubiquitous.[1] Because they are not chemically bound to the polymer matrix, they can leach into the environment, leading to exposure through ingestion, inhalation, and dermal contact.[1][2] Much of the extensive toxicological research has focused on di-n-butyl phthalate (DBP) and diisobutyl phthalate (DIBP). Given their structural similarity, the data from these compounds serve as a strong predictive model for the biological activity of DSBP. The primary toxicological concerns for this class of phthalates are reproductive and developmental toxicity, driven by an underlying mechanism of endocrine disruption.[3][4]

Physicochemical Properties

A foundational understanding of DSBP begins with its chemical and physical characteristics, which dictate its environmental fate, bioavailability, and interaction with biological systems.

| Property | Value | Source |

| IUPAC Name | dibutan-2-yl benzene-1,2-dicarboxylate | [5] |

| Synonyms | Phthalic Acid Di-sec-butyl Ester | |

| CAS Number | 4489-61-6 | |

| Molecular Formula | C₁₆H₂₂O₄ | |

| Molecular Weight | 278.34 g/mol | |

| Physical State | Oily Liquid | [6] |

| Water Solubility | Slightly soluble / Insoluble | [7][8] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.9 (Computed) |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The biological impact of DSBP is governed by its journey through the body. The ADME profile is critical for understanding target organ toxicity and the nature of the active toxicant.

Absorption: DSBP, like other low-molecular-weight phthalates, can be absorbed through oral, dermal, and inhalation routes. The primary route of exposure for the general population is through the ingestion of contaminated food and water.[9]

Distribution: Following absorption, DSBP is distributed throughout the body. Due to its lipophilic nature, it can partition into fatty tissues. Critically, DSBP and its metabolites can cross the placental barrier, exposing the developing fetus.[10]

Metabolism: The metabolic activation of DSBP is a key step in its toxicity. In the body, esterase enzymes rapidly hydrolyze DSBP into its primary metabolite, mono-sec-butyl phthalate (MsBP) . This monoester is considered the primary active toxicant responsible for the observed endocrine-disrupting effects.[6][7] Further metabolism can occur, leading to oxidative products that are then conjugated (e.g., with glucuronic acid) to facilitate excretion.[10]

Excretion: The metabolites of DSBP are primarily excreted in the urine. The relatively short half-life of phthalates means they do not tend to bioaccumulate significantly, but constant exposure results in a pseudo-steady-state body burden.[1]

Caption: Toxicokinetic pathway of this compound (DSBP).

Core Mechanisms of Toxicity

The toxicity of DSBP is multifaceted, but its most significant and well-characterized effects are on the endocrine and reproductive systems.

Endocrine Disruption: Anti-Androgenic Activity

DSBP is a suspected endocrine-disrupting chemical (EDC).[11] Its primary mechanism is the disruption of male steroid hormone (androgen) synthesis, particularly testosterone. This anti-androgenic effect is most pronounced during fetal development, a critical window for the formation of the male reproductive tract.[12]

The monoester metabolite, MsBP, acts on the Leydig cells of the testes, which are responsible for producing testosterone. The mechanism does not involve direct binding to the androgen receptor but rather the suppression of key genes and proteins involved in the steroidogenesis pathway .[12] Specifically, exposure to related phthalates has been shown to:

-

Inhibit Cholesterol Transport: The movement of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis, is impaired.

-

Downregulate Steroidogenic Genes: Expression of critical enzymes such as CYP11A1 and steroidogenic acute regulatory (StAR) protein is reduced.[13]

-

Decrease Insulin-like Peptide 3 (Insl3): Production of Insl3, a key hormone for testicular descent, is also suppressed.[7]

The collective result is a significant decrease in fetal testicular testosterone production, which leads to the reproductive and developmental abnormalities observed in animal studies.[12][13]

Caption: Inhibition of testosterone synthesis by DSBP metabolites.

Reproductive and Developmental Toxicity

The disruption of fetal androgen synthesis by DSBP leads to a spectrum of malformations in the male reproductive system, collectively known as "phthalate syndrome" in animal models.

-

Male Reproductive Toxicity: In adult animals, exposure can lead to testicular atrophy, decreased sperm count and motility, and damage to seminiferous tubules. In utero exposure is of greater concern, causing effects such as hypospadias (abnormal urethral opening), cryptorchidism (undescended testes), and a reduced anogenital distance (AGD).[2][7]

-

Developmental Toxicity: Beyond the reproductive tract, high doses of related phthalates can cause other developmental issues, including increased post-implantation loss, reduced fetal weight, and skeletal malformations.[7] Exposure has also been linked to defects in embryonic eye development in zebrafish models.[14]

-

Female Reproductive Toxicity: The effects on the female reproductive system are less well-defined, though some studies suggest potential for toxicity.[7]

Other Toxicological Endpoints

-

Hepatotoxicity: Animal studies with related phthalates show that the liver is a target organ. Effects include increased liver weight and, at higher doses, potential for tissue damage and lipid peroxidation.[6][15]

-

Genotoxicity: The evidence for genotoxicity is mixed. While some in vitro studies using human cells have shown that DBP and DIBP can cause DNA damage, most standard regulatory assays have concluded that DBP is non-genotoxic.[16][17]

-

Carcinogenicity: There is inadequate evidence from human or animal studies to classify DBP or its isomers as carcinogenic. The U.S. EPA has classified DBP as a Group D substance, not classifiable as to human carcinogenicity.[7]

Quantitative Toxicological Data

The following table summarizes key toxicity values for DBP, which are used as a reference for DSBP. These values are derived from animal studies and are crucial for establishing safe exposure limits.

| Endpoint | Species | Route | Value | Source |

| Acute LD₅₀ | Rat, Mouse | Oral | >8,000 - 20,000 mg/kg | [18] |

| NOAEL (Repeat Dose) | Rat | Oral | 152 mg/kg/day | |

| LOAEL (Repeat Dose) | Rat | Oral | 752 mg/kg/day | |

| NOAEL (Developmental) | Rat | Oral | 50 mg/kg/day | [7] |

| EPA Reference Dose (RfD) | - | Oral | 0.1 mg/kg/day | [7] |

| ATSDR MRL (Acute) | - | Oral | 0.5 mg/kg/day | [7] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; MRL: Minimal Risk Level.

Standardized Experimental Protocols

Validating the toxicological profile of a compound like DSBP requires robust, standardized experimental designs.

In Vivo Reproductive/Developmental Toxicity Study (OECD 416 Model)

This protocol is designed to assess the effects of a substance on all phases of the reproductive cycle in rodents.

Objective: To evaluate the effects of DSBP on male and female reproductive performance, mating, fertility, gestation, and offspring development.

Methodology:

-

Animal Model: Wistar or Sprague-Dawley rats (P generation).

-

Dose Administration: DSBP is administered daily via oral gavage, typically mixed in a corn oil vehicle. At least three dose levels and a vehicle control group are used. Doses are selected based on preliminary range-finding studies to establish a NOAEL and LOAEL.

-

Exposure Period: Dosing of the P generation begins before mating and continues through gestation and lactation.

-

Mating: Animals are paired for mating. Mating and fertility indices are recorded.

-

F1 Generation Assessment: Offspring are examined for viability, clinical signs, body weight, and physical development. Key endpoints for phthalate toxicity include:

-

Anogenital Distance (AGD): Measured on postnatal day 1 to assess in utero androgenic activity.

-

Nipple Retention: Examined in male pups.

-

Reproductive Organ Weights: Testes, epididymides, and accessory sex glands are weighed at necropsy.

-

Sperm Analysis: Sperm count, motility, and morphology are evaluated in adult F1 males.

-

Histopathology: Testes and other reproductive tissues are examined for abnormalities.

-

-

Data Analysis: Statistical analysis is performed to compare treated groups against the control group to determine dose-response relationships.

Caption: Workflow for an in vivo reproductive toxicity study.

Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate quantification of DSBP and its metabolites in biological matrices is essential for exposure assessment.

Objective: To detect and quantify DSBP and MsBP in urine or serum.

Methodology:

-

Sample Preparation: A urine sample is spiked with a deuterium-labeled internal standard (e.g., DBP-d4).[19]

-

Enzymatic Deconjugation: The sample is treated with β-glucuronidase to hydrolyze conjugated metabolites back to their free form.

-

Extraction: The metabolites are extracted from the aqueous sample using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol.

-

Derivatization (Optional): Analytes may be derivatized to improve their volatility and chromatographic properties.

-

GC-MS Analysis: The extracted sample is injected into a gas chromatograph. The compounds are separated on a capillary column and then detected by a mass spectrometer, which provides both identification and quantification based on mass-to-charge ratio.[20]

Regulatory Context

Due to their toxicological profile, several phthalates, including the DBP isomer group, are subject to regulatory scrutiny worldwide.

-

European Union (ECHA): DBP is identified as a Substance of Very High Concern (SVHC) under REACH due to its classification as "Toxic to Reproduction".[21][22] It is also recognized as an endocrine disruptor.[21]

-

United States (EPA & CPSC): DBP is on the EPA's Priority Pollutant List.[11] Its use in children's toys and certain childcare articles at concentrations above 0.1% is permanently banned by the Consumer Product Safety Improvement Act (CPSIA).[11]

-

California Proposition 65: DBP is listed as a chemical known to cause reproductive toxicity.[11]

Conclusion

The toxicological profile of this compound, inferred from extensive data on its close isomers, identifies it as a significant reproductive and developmental toxicant. Its primary mechanism of action is endocrine disruption via the inhibition of fetal testosterone synthesis, leading to a range of male reproductive malformations in animal models. While it demonstrates low acute toxicity, chronic exposure, particularly during critical developmental windows, poses a considerable health risk. Continued research is necessary to delineate the specific potency of DSBP relative to other isomers and to fully characterize its effects in human populations. For professionals in research and drug development, a thorough understanding of this profile is essential for risk assessment, material selection, and ensuring product safety.

References

- U.S. Environmental Protection Agency (EPA). (n.d.). Dibutyl Phthalate.

-

Barros, S., et al. (2022). Adult Exposure to Di-N-Butyl Phthalate (DBP) Induces Persistent Effects on Testicular Cell Markers and Testosterone Biosynthesis in Mice. PubMed Central. Available at: [Link]

- Ataman Kimya. (n.d.). DIBUTYL PHTHALATE.

-

ResearchGate. (2021). Reproductive effects of dibutyl phthalate (DBP) toxicity in the testes of mammalian and avian species. Request PDF. Available at: [Link]

- The Good Scents Company. (n.d.). dibutyl phthalate.

- Santa Cruz Biotechnology. (n.d.). This compound.

- DigitalCommons@SHU. (2021). Di-butyl Phthalate (DBP) Induces Defects During Embryonic Eye Development in Zebrafish.

-

National Toxicology Program (NTP). (2018). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate. National Institutes of Health. Available at: [Link]

- ChemicalBook. (n.d.). Dibutyl phthalate-Application, Uses, Toxicity, Mechanism of action.

- Wikipedia. (n.d.). Dibutyl phthalate.

- National Center for Biotechnology Information (NCBI). (n.d.). Dibutyl Phthalate. PubChem Compound Database.

- Consumer Product Safety Commission (CPSC). (2010). Toxicity Review for Di-n-butyl Phthalate (Dibutyl Phthalate or DBP).

-

National Center for Biotechnology Information (NCBI). (2018). Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies. PubMed Central. Available at: [Link]

-

Oxford Academic. (2012). Species-Specific Dibutyl Phthalate Fetal Testis Endocrine Disruption Correlates with Inhibition of SREBP2-Dependent Gene Expression Pathways. Toxicological Sciences. Available at: [Link]

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2013). Dibutyl Phthalate.

- CBS News 8. (2021). Reproductive toxic potential of phthalate compounds.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2001). TOXICOLOGICAL PROFILE FOR DI-n-BUTYL PHTHALATE.

- National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem Compound Database.

-

National Center for Biotechnology Information (NCBI). (2001). HEALTH EFFECTS - Toxicological Profile for Di-n-Butyl Phthalate. NCBI Bookshelf. Available at: [Link]

- PubMed. (2006). Reproductive and developmental toxicity of phthalates.

- Food Packaging Forum. (2017). Four phthalates recognized as hormone disrupting for humans.

- The Endocrine Disruption Exchange. (n.d.). Phthalates.

- European Chemicals Agency (ECHA). (n.d.). Dibutyl phthalate - Substance Information.

- PubMed. (2001). Genotoxicity of di-butyl-phthalate and di-iso-butyl-phthalate in human lymphocytes and mucosal cells.

- JRC Publications Repository. (2009). Methods for the determination of phthalates in food.

-

National Center for Biotechnology Information (NCBI). (2015). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. PubMed Central. Available at: [Link]

- U.S. Food & Drug Administration (FDA). (2022). Phthalates in Food Packaging and Food Contact Applications.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Di-n-butyl Phthalate. ToxFAQs™.

- MDPI. (2023). Characterization of Genotoxic Activity of Phthalates and Their Metabolites by the UmuC in vitro Assay.

- MDPI. (2023). Detection of Dibutyl Phthalate in Surface Water by Fluorescence Polarization Immunoassay.

- Taylor & Francis Online. (2014). Genotoxicity of phthalates.

- PLOS. (2014). Endocrine Disruption: Computational Perspectives on Human Sex Hormone-Binding Globulin and Phthalate Plasticizers.

- ResearchGate. (2023). Detection of Di-Butyl Phthalate in Surface Water by Fluorescence Polarization Assay and Gas Chromatography-Mass Spectrometry.

Sources

- 1. endocrinedisruption.org [endocrinedisruption.org]

- 2. interactive.cbs8.com [interactive.cbs8.com]

- 3. researchgate.net [researchgate.net]

- 4. Reproductive and developmental toxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C16H22O4 | CID 249496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cpsc.gov [cpsc.gov]

- 7. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Dibutyl Phthalate | C16H22O4 | CID 3026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Dibutyl phthalate - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Adult Exposure to Di-N-Butyl Phthalate (DBP) Induces Persistent Effects on Testicular Cell Markers and Testosterone Biosynthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Di-butyl Phthalate (DBP) Induces Defects During Embryonic Eye Developm" by Sophie Barbagallo, Cassidy Baldauf et al. [digitalcommons.sacredheart.edu]

- 15. Dibutyl phthalate-Application, Uses, Toxicity, Mechanism of action_Chemicalbook [chemicalbook.com]

- 16. Genotoxicity of di-butyl-phthalate and di-iso-butyl-phthalate in human lymphocytes and mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. belmagumusel.com [belmagumusel.com]

- 18. HEALTH EFFECTS - Toxicological Profile for Di-n-Butyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Four phthalates recognized as hormone disrupting for humans | Food Packaging Forum [foodpackagingforum.org]

- 22. echa.europa.eu [echa.europa.eu]

Methodological & Application

Application Note: High-Throughput Analytical Strategies for the Detection of Di-sec-butyl Phthalate

Abstract

This application note provides a comprehensive guide to the analytical methods for the sensitive and selective detection of Di-sec-butyl phthalate (DSBP), a plasticizer of emerging environmental and health concern. Detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, alongside robust sample preparation techniques including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). This document is intended for researchers, scientists, and quality control professionals in environmental, food safety, and pharmaceutical sectors, offering field-proven insights to ensure data integrity and reliability.

Introduction: The Analytical Imperative for this compound

This compound (DSBP) is a phthalic acid ester used as a plasticizer to enhance the flexibility and durability of various polymers. Its structural similarity to regulated phthalates, such as Di-n-butyl phthalate (DBP), raises concerns about its potential endocrine-disrupting properties and widespread environmental distribution. The ubiquitous nature of phthalates in laboratory materials presents a significant challenge in trace analysis, demanding meticulous sample handling and highly sensitive analytical instrumentation.[1]

This guide addresses these challenges by providing optimized, step-by-step protocols designed to minimize background contamination and achieve low detection limits. The methodologies are grounded in established principles of separation science and mass spectrometry, referencing authoritative sources such as the U.S. Environmental Protection Agency (EPA) methods where applicable.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | dibutan-2-yl benzene-1,2-dicarboxylate | [2] |

| Molecular Formula | C₁₆H₂₂O₄ | [2] |

| Molecular Weight | 278.34 g/mol | [2] |

| CAS Number | 4489-61-6 | [3] |

| Log P (octanol/water) | 3.9 (computed) | [2] |

| Key Mass Spectrum Ions (m/z) | 149 (Base Peak) , 167, 150 | [2] |

The lipophilic nature of DSBP, indicated by its Log P value, dictates the choice of organic solvents for extraction and the principles of chromatographic separation. Its molecular weight and fragmentation pattern are fundamental to its identification and quantification by mass spectrometry. The ion at m/z 149, a characteristic fragment for many phthalates, arises from the protonated phthalic anhydride structure and is a key identifier in mass spectrometric methods.[4][5]

Core Analytical Techniques: GC-MS and LC-MS/MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the sample matrix, required sensitivity, and laboratory resources. GC-MS is a robust and widely used technique for phthalate analysis, offering excellent chromatographic resolution.[4][5] LC-MS/MS provides high sensitivity and selectivity, particularly for complex matrices, without the need for derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold-standard technique for the analysis of semi-volatile compounds like DSBP.[5] The methodology involves vaporizing the sample, separating the components on a chromatographic column, and detecting the eluted compounds using a mass spectrometer.

Causality of Experimental Choices:

-

Column Selection: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is chosen for its excellent separation of phthalate isomers and its thermal stability.[4]

-

Injection Mode: Splitless injection is preferred for trace analysis to ensure the maximum transfer of the analyte onto the column, thereby enhancing sensitivity.

-

Temperature Program: A carefully controlled oven temperature ramp is essential to separate DSBP from its isomers (like DBP and Diisobutyl phthalate) and other matrix components.

-

Mass Spectrometer Mode: Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring only the characteristic ions of DSBP, reducing chemical noise.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful alternative for DSBP analysis, especially in complex biological or food matrices where matrix effects can be significant. This technique separates analytes in the liquid phase followed by highly selective detection using a triple quadrupole mass spectrometer.

Causality of Experimental Choices:

-

Column Selection: A reversed-phase C18 column is the standard choice, effectively retaining and separating phthalates based on their hydrophobicity.[7]

-

Mobile Phase: A gradient of methanol or acetonitrile and water (often with a formic acid additive to improve ionization) is used to elute the phthalates from the column.

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for its sensitivity.

-

Detection Mode: Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for DSBP.[7]

Sample Preparation: The Foundation of Accurate Analysis

Proper sample preparation is critical to remove interferences and concentrate the analyte prior to instrumental analysis. The choice of method depends on the sample matrix.

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Water, Beverages)

SPE is an efficient technique for extracting and concentrating phthalates from aqueous matrices, offering high recovery rates.[1][8]

Materials:

-

C18 SPE cartridges (500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Deionized water

-

Vacuum manifold

Procedure:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

-

Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

-

Elution: Elute the trapped DSBP with 5 mL of ethyl acetate into a clean collection tube.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of hexane or mobile phase for analysis.

Table 2: Typical SPE Recovery for Butyl Phthalates

| Analyte | Matrix | Recovery (%) | Source |

| Di-n-butyl phthalate | Water | 97-109% | [8] |

| Di-n-butyl phthalate | Landfill Leachate | 85-101% | [8] |

Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Samples

LLE is a classic method for extracting organic compounds from aqueous solutions.

Materials:

-

Dichloromethane or Hexane (GC grade)

-

Separatory funnel (1 L)

-

Sodium sulfate (anhydrous)

Procedure:

-

Extraction: Pour 500 mL of the water sample into a 1 L separatory funnel. Add 30 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the pressure.

-

Phase Separation: Allow the layers to separate. Drain the lower organic layer into a flask.

-

Repeat Extraction: Repeat the extraction two more times with fresh 30 mL portions of dichloromethane, combining the organic extracts.

-

Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentration: Concentrate the extract to 1 mL using a rotary evaporator or a gentle stream of nitrogen.

Instrumental Analysis Protocols

Protocol 3: GC-MS Analysis of this compound

This protocol is based on typical conditions for phthalate analysis and should be optimized for your specific instrument.

Workflow Diagram:

Caption: GC-MS analytical workflow for DSBP detection.

Table 3: GC-MS Instrumental Parameters

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | Provides good separation for semi-volatile compounds.[6] |

| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Injection Mode | Splitless | Maximizes analyte transfer for trace analysis. |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert gas providing good chromatographic efficiency. |

| Oven Program | Initial 60°C hold 1 min, ramp 10°C/min to 300°C, hold 5 min. | Optimized ramp for separation of phthalate isomers.[6] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method producing reproducible fragmentation patterns. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity.[6] |

| SIM Ions (m/z) | Quantifier: 149 , Qualifiers: 167, 223 | Characteristic ions for butyl phthalates.[2][6] |

| Transfer Line Temp. | 290 °C | Prevents condensation of the analyte. |

| Ion Source Temp. | 230 °C | Standard source temperature for robust ionization. |

Protocol 4: LC-MS/MS Analysis of this compound

This protocol provides a starting point for LC-MS/MS analysis and should be adapted to the specific instrument.

Workflow Diagram:

Caption: LC-MS/MS analytical workflow for DSBP detection.

Table 4: LC-MS/MS Instrumental Parameters

| Parameter | Setting | Rationale |

| Liquid Chromatograph | ||

| Column | C18, 2.1 x 100 mm, 2.6 µm particle size | Standard for reversed-phase separation of phthalates.[7] |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase.[9] |

| Mobile Phase B | Methanol with 0.1% Formic Acid | Organic component for elution.[9] |

| Gradient | 50% B to 95% B over 8 min, hold 2 min, re-equilibrate | Elutes compounds based on hydrophobicity. |

| Flow Rate | 0.3 mL/min | Typical for 2.1 mm ID columns. |

| Injection Volume | 5 µL | |

| Mass Spectrometer | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Sensitive ionization for phthalates. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive detection.[7] |

| Precursor Ion [M+H]⁺ (m/z) | 279.2 | Protonated molecular ion of DSBP. |

| Product Ions (m/z) | Quantifier: 149.1 , Qualifier: 205.1 | Characteristic fragment ions for confirmation and quantification.[7] |

| Dwell Time | 100 ms | Sufficient time for robust signal acquisition. |

Data Interpretation and Quality Control

-

Identification: Analyte identification is confirmed by comparing the retention time and the ratio of qualifier to quantifier ions with those of a certified reference standard.

-

Quantification: A calibration curve should be prepared using a series of standards of known concentrations. The concentration of DSBP in the sample is determined by comparing its peak area to the calibration curve.

-

Quality Control: A method blank, a spiked blank, and a duplicate sample should be run with each batch of samples to monitor for contamination, recovery, and precision.

Conclusion

The GC-MS and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for the detection and quantification of this compound in various matrices. Careful attention to sample preparation is paramount to mitigate the ubiquitous background contamination of phthalates. By implementing these protocols and adhering to stringent quality control measures, laboratories can achieve the high level of accuracy and precision required for regulatory compliance and research applications.

References

-

Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub. [Link]

-

Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Food Safety and Environmental Stewardship Program, Oregon State University. [Link]

-

Peak Scientific. (2019, November 4). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. [Link]

-

Waters Corporation. (2015, December 4). Determination of Phthalates in Distilled Beverages: A Simple, Fast and Reliable Approach [Video]. YouTube. [Link]

-

MassBank. (2015, August 26). Di-n-butyl phthalate; LC-ESI-QFT; MS2; CE: 90; R=35000; [M-H]-. [Link]

-

ResearchGate. (n.d.). Mass spectrum and structure of Dibutyl Phthalate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Kanchanamayoon, W. (2010). Determination of Phthalate Esters in Drinking Water using Solid-phase Extraction and Gas Chromatography. Journal of Applied Sciences, 10(17), 1987-1990. [Link]

-

National Institute of Standards and Technology. (n.d.). Dibutyl phthalate. NIST Chemistry WebBook. [Link]

-

Ziembowicz, S., & Kida, M. (2019). Determination of di-n-butyl Phthalate in Environmental Samples. Journal of Ecological Engineering, 20(9), 242-248. [Link]

-

ResearchGate. (n.d.). A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. [Link]

-

Liu, Y., et al. (2010). Selective solid-phase extraction of dibutyl phthalate from soybean milk using molecular imprinted polymers. Analytical and Bioanalytical Chemistry, 397(3), 1247-1256. [Link]

-

U.S. Environmental Protection Agency. (2014, July). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. [Link]

-

Lee, J., et al. (2019). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. Journal of Analytical Methods in Chemistry, 2019, 8540727. [Link]

-

Waters Corporation. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Determination of di-n-butyl Phthalate in Environmental Samples. [Link]

-

SCIEX. (n.d.). Fast and Sensitive Analysis of 22 Phthalates in Food and Beverages using LC-MS/MS. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. This compound | C16H22O4 | CID 249496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]

- 5. gcms.cz [gcms.cz]

- 6. fses.oregonstate.edu [fses.oregonstate.edu]

- 7. sciex.com [sciex.com]

- 8. dlibra.tu.koszalin.pl [dlibra.tu.koszalin.pl]

- 9. m.youtube.com [m.youtube.com]

Application Note: High-Sensitivity Analysis of Di-sec-butyl Phthalate (DSBP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a detailed and robust protocol for the sensitive and selective determination of Di-sec-butyl phthalate (DSBP) using Gas Chromatography-Mass Spectrometry (GC-MS). Phthalates, a class of synthetic chemicals primarily used as plasticizers, are under increasing scrutiny due to their potential endocrine-disrupting properties and widespread environmental presence.[1][2] This guide provides a comprehensive workflow, from sample preparation to data analysis, designed for researchers, scientists, and quality control professionals in the pharmaceutical, environmental, and consumer product safety sectors. The methodologies outlined herein are grounded in established analytical principles to ensure accuracy, precision, and reliability.

Introduction to this compound and Analytical Challenges

This compound (DSBP), with the chemical formula C₁₆H₂₂O₄ and a molecular weight of 278.34 g/mol , is a phthalate ester used to enhance the flexibility and durability of plastics.[3][4] Its structural similarity to other common phthalates, such as di-n-butyl phthalate (DBP) and diisobutyl phthalate (DIBP), presents a significant analytical challenge, often requiring high-resolution chromatographic separation for accurate quantification.[5][6]

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for phthalate analysis due to its excellent sensitivity, selectivity, and the definitive identification capabilities of mass spectral data.[2][5] However, the ubiquitous nature of phthalates in laboratory environments necessitates stringent precautionary measures to avoid sample contamination, which can lead to erroneously high results.[7][8] This note addresses these challenges by providing a protocol that emphasizes both analytical performance and contamination control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4489-61-6 | [3][4] |

| Molecular Formula | C₁₆H₂₂O₄ | [3][4] |

| Molecular Weight | 278.34 g/mol | [3] |

| IUPAC Name | dibutan-2-yl benzene-1,2-dicarboxylate | [3] |

Principle of GC-MS Analysis for DSBP

The analytical methodology is based on the separation of DSBP from other sample matrix components using a gas chromatograph, followed by detection and quantification using a mass spectrometer.

-

Gas Chromatography (GC): The sample extract is injected into the GC, where it is vaporized. An inert carrier gas (typically helium) transports the vaporized sample through a capillary column. The column's stationary phase interacts with the analytes based on their volatility and polarity, leading to their separation. Less volatile compounds like DSBP will have longer retention times.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons (Electron Ionization - EI), causing them to fragment into characteristic, charged ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum that serves as a chemical fingerprint for identification. For quantification, specific ions known to be characteristic of DSBP are monitored using Selected Ion Monitoring (SIM) for enhanced sensitivity.[2]

Experimental Protocol

Safety Precautions and Contamination Control

Due to the prevalence of phthalates in plastic labware, stringent measures must be taken to avoid contamination.[7]

-

Glassware: Use exclusively glass or stainless steel labware. All glassware should be scrupulously cleaned, rinsed with high-purity solvents (acetone and hexane), and baked in a muffle furnace at 400°C for at least 2 hours.[7]

-

Solvents: Utilize high-purity, pesticide-grade or equivalent solvents. Test each new bottle for phthalate contamination before use.

-

Apparatus: Avoid any contact with plastic materials, especially flexible PVC.[7] Use PTFE-lined caps for all vials and containers.

-

Blanks: A procedural blank (a sample containing no analyte that is carried through all steps of the procedure) must be run with every batch of samples to monitor for contamination.

Reagents and Standards

-

This compound (DSBP) analytical standard (≥98% purity)

-

Internal Standard (IS): Benzyl benzoate or a deuterated phthalate standard (e.g., DnBP-d4) is recommended for improved quantification accuracy.[1][7]

-

Solvents: Acetone, Hexane, Dichloromethane (high purity, pesticide grade)

-

Anhydrous Sodium Sulfate (baked at 400°C before use to remove organic contaminants)

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for aqueous samples (e.g., water, non-alcoholic beverages). For solid or complex matrices, a more rigorous extraction method like soxhlet or pressurized liquid extraction may be necessary.

-

Sample Collection: Collect approximately 1 liter of the aqueous sample in a pre-cleaned glass container.

-

Internal Standard Spiking: Spike the sample with the internal standard solution to a final concentration of 1-5 µg/L.

-

Extraction:

-

Transfer the sample to a 2 L glass separatory funnel.

-

Add 60 mL of dichloromethane to the funnel.

-

Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

-

Allow the layers to separate for at least 10 minutes.

-

Drain the lower organic layer into a clean glass flask.

-

Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane, combining the organic extracts.

-

-

Drying and Concentration:

-

Pass the combined extract through a glass funnel containing anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Solvent exchange into hexane may be performed at this stage if required by the GC conditions.

-

-

Final Volume Adjustment: Adjust the final volume of the extract to 1.0 mL in a GC vial.

GC-MS Instrumentation and Conditions

The following parameters serve as a starting point and may require optimization for specific instruments and applications.

Table 2: Recommended GC-MS Parameters for DSBP Analysis

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Injection Port | Splitless | To maximize the transfer of analyte onto the column for trace analysis. |

| Injector Temperature | 280-300 °C | Ensures complete vaporization of DSBP without thermal degradation. A high injector temperature can also help release higher molecular weight phthalates.[9] |

| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic efficiency and is inert. |

| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Optimal for capillary column performance. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., 5% Phenyl Methylpolysiloxane - DB-5ms, Rxi-5ms) | Provides good separation for a wide range of phthalates.[5] |

| Oven Program | Initial: 60°C (hold 1 min), Ramp 1: 20°C/min to 220°C, Ramp 2: 5°C/min to 300°C (hold 5 min) | A temperature program allows for the separation of more volatile compounds from the target analyte and ensures DSBP elutes as a sharp peak. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |

| Electron Energy | 70 eV | Standard energy for generating consistent mass spectra. |

| Source Temperature | 230-280 °C | Prevents condensation of the analyte in the ion source. |

| Transfer Line Temp. | 280-300 °C | Ensures efficient transfer of the analyte from the GC to the MS without cold spots. |

| Acquisition Mode | Full Scan (for initial identification) and Selected Ion Monitoring (SIM) (for quantification) | Full scan is used to confirm the presence of DSBP by comparing its spectrum to a library. SIM mode significantly enhances sensitivity by monitoring only characteristic ions. |

Data Analysis and Quantification

-

Identification: The primary identification of DSBP is based on its retention time, which should match that of a known standard. Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The key fragment ions for DSBP should be present in the correct ratios.

-

Quantification: Create a calibration curve by analyzing a series of standard solutions of known DSBP concentrations. The quantification is typically performed in SIM mode, monitoring the characteristic ions of DSBP. The ratio of the peak area of the target analyte to the peak area of the internal standard is plotted against the concentration.

Table 3: Characteristic Mass Spectrometry Ions for this compound

| Ion (m/z) | Description | Significance |

| 149 | Phthalic anhydride fragment | Common base peak for many phthalates, used as a quantifier ion.[5] |

| 167 | [C₈H₅O₃ + H₂O]⁺ | A characteristic fragment ion.[3] |

| 223 | [M-C₄H₉]⁺ | Loss of a butyl group. |

| 57 | [C₄H₉]⁺ | Butyl fragment. |

Note: The base peak for many phthalates is m/z 149, which can lead to interference if multiple phthalates co-elute.[5] Therefore, chromatographic separation is critical.

Workflow Visualization

The following diagram illustrates the complete analytical workflow for the determination of DSBP.

Caption: Workflow for DSBP analysis by GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive protocol for the determination of this compound in various sample matrices. Adherence to the stringent contamination control procedures is paramount for achieving accurate and trustworthy results. The combination of chromatographic separation and mass spectrometric detection allows for the confident identification and quantification of DSBP, even in the presence of other structurally similar phthalates. This method is suitable for routine monitoring, regulatory compliance testing, and research applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 249496, this compound. Retrieved from [Link]

-

OIV (Organisation Internationale de la Vigne et du Vin). (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). OIV-MA-AS323-10. Retrieved from [Link]

-

Szymańska, K., & Voelkel, A. (2018). Development of an analytical method for dibutyl phthalate (DBP) determination in water samples using gas chromatography. E3S Web of Conferences, 44, 00200. Retrieved from [Link]

-

The Good Scents Company. (n.d.). dibutyl phthalate. Retrieved from [Link]

-

Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6782, Diisobutyl phthalate. Retrieved from [Link]

-

Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Ester. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dibutyl phthalate. In NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 606: Phthalate Esters in Water by GCECD. Retrieved from [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. fses.oregonstate.edu [fses.oregonstate.edu]

- 3. This compound | C16H22O4 | CID 249496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]

- 6. Diisobutyl phthalate | C16H22O4 | CID 6782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. oiv.int [oiv.int]

- 8. NEMI Method Summary - 606 [nemi.gov]

- 9. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]

Application Note: A Comprehensive Protocol for the Quantification of Phthalate Esters in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

Phthalate esters (PAEs) are ubiquitous environmental contaminants due to their extensive use as plasticizers in a vast array of consumer and industrial products. Their potential endocrine-disrupting properties and other adverse health effects necessitate sensitive and reliable analytical methods for their monitoring in environmental matrices, particularly in water.[1][2] This application note provides a detailed, field-proven guide for the analysis of common phthalate esters in water samples using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the critical aspects of the analytical workflow, from sample collection and preparation to instrumental analysis and data interpretation, with a strong emphasis on mitigating the pervasive issue of background contamination. The protocols described herein are designed to be self-validating, ensuring high-quality, reproducible data for researchers, environmental scientists, and regulatory bodies.

Introduction: The Analytical Challenge of Phthalates

Phthalate esters are a class of synthetic chemicals added to plastics to enhance their flexibility, durability, and transparency.[3][4] Their widespread use leads to their continuous release into the environment through leaching, migration, and abrasion. Consequently, they are frequently detected in various water sources, including drinking water, surface water, and wastewater.[3][4] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods and limits for several phthalates due to their potential health risks.[1][5][6]

The analysis of phthalates presents a unique and significant challenge: their omnipresence. These compounds are found in laboratory equipment, solvents, and even dust, making background contamination a primary source of analytical error.[7][8][9][10] Therefore, a successful phthalate analysis is not merely about the sensitivity of the instrument but is fundamentally dependent on a rigorously controlled analytical workflow designed to minimize extraneous contamination at every step.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the technique of choice for phthalate analysis.[1][11] It offers excellent chromatographic resolution and the high selectivity and sensitivity of mass spectrometric detection, which is crucial for confident identification and quantification at trace levels.[1] Many phthalates, however, share common fragment ions (e.g., the characteristic m/z 149 ion), making robust chromatographic separation essential for accurate quantification, especially for isomeric compounds.[1]

This guide will provide detailed protocols for two primary sample preparation techniques—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—followed by a comprehensive GC-MS methodology.